3-(2-Aminoethyl)-1-benzothiophen-5-ol
Overview
Description
The compound “3-(2-Aminoethyl)-1-benzothiophen-5-ol” seems to be a derivative of tryptamine . Tryptamine (TRA) is an important neurotransmitter, which bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
Synthesis Analysis
A paper discusses the introduction of azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing carbonyl group . This might provide some insights into the synthesis of similar compounds.
Chemical Reactions Analysis
Tryptamine, a compound similar to “3-(2-Aminoethyl)-1-benzothiophen-5-ol”, has been studied for its conformational flexibility and changes in electronic distribution introduced by the substituent . This could provide some insights into the potential chemical reactions of “3-(2-Aminoethyl)-1-benzothiophen-5-ol”.
Scientific Research Applications
Synthesis and Development of Benzothiophene Derivatives
Benzothiophene derivatives are central to various synthetic processes. Gabriele et al. (2011) have developed novel approaches for synthesizing benzothiophene derivatives, which are significant in the field of organic chemistry (Gabriele et al., 2011).
Synthesis Techniques in Medicinal Chemistry
2-Dimethylamino-1-benzothiophen-6-ol, a derivative of benzothiophene, is a key intermediate in the synthesis of Raloxifene and its analogs. This highlights the importance of benzothiophene derivatives in medicinal chemistry, as reported by Petrov et al. (2015) (Petrov, Popova, & Androsov, 2015).
Antimicrobial and Antitumor Applications
The study by Naganagowda and Petsom (2011) explores the synthesis of benzothiophene derivatives with potential antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Naganagowda & Petsom, 2011). Additionally, Bradshaw et al. (2002) discuss novel 2-(4-aminophenyl)benzothiazoles with antitumor properties, emphasizing their potential in cancer therapeutics (Bradshaw et al., 2002).
Development of Biologically Active Derivatives
Chiriapkin et al. (2021) investigate azomethine derivatives of benzothiophene, aiming to identify new pharmacologically active compounds, further underlining the versatility of benzothiophene derivatives in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-1-benzothiophen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTWCYDBNXHETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156357 | |
Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1-benzothiophen-5-ol | |
CAS RN |
13012-93-6 | |
Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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